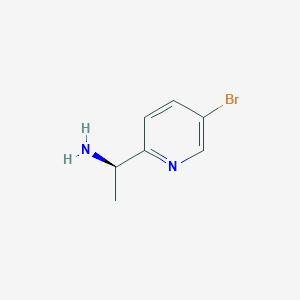

(R)-1-(5-Bromopyridin-2-YL)ethanamine

説明

BenchChem offers high-quality (R)-1-(5-Bromopyridin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(5-Bromopyridin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R)-1-(5-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGAVMRFMGWMB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679443 | |

| Record name | (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953780-20-6 | |

| Record name | (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(R)-1-(5-Bromopyridin-2-YL)ethanamine chemical structure

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) is a high-value chiral heterocyclic building block extensively utilized in modern drug discovery.[1] Its structural core—a pyridine ring substituted with a bromine atom at the 5-position and a chiral ethylamine group at the 2-position—serves as a critical pharmacophore in the development of kinase inhibitors and antibacterial oxazolidinones .[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its stereoselective synthesis via the Ellman auxiliary method, biocatalytic production strategies, and its strategic utility in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Core Data

| Property | Specification |

| IUPAC Name | (1R)-1-(5-bromopyridin-2-yl)ethanamine |

| CAS Registry Number | 953780-20-6 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Chiral Center | C1 (Ethyl group), R-configuration |

| Physical State | Off-white to pale yellow solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Structural Logic & Pharmacophore

The molecule derives its medicinal value from three distinct structural features:

-

Chiral Primary Amine: Acts as a specific hydrogen bond donor/acceptor, often engaging key residues (e.g., Asp, Glu) in enzyme active sites.[1] The (R)-configuration is frequently required to match the spatial constraints of the target protein's binding pocket.[1]

-

Pyridine Nitrogen: A weak base (pKa ~3-4 due to the electron-withdrawing Br) that can serve as a hydrogen bond acceptor.[1]

-

5-Bromo Handle: An electrophilic site primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold.[1]

Figure 1: Pharmacophore dissection of the (R)-1-(5-Bromopyridin-2-yl)ethanamine scaffold.

Synthetic Pathways[1][2][8]

To ensure high enantiomeric excess (ee >98%), two primary routes are employed: chemical synthesis via Ellman's auxiliary and biocatalytic transamination.[1]

Route A: Ellman's Sulfinamide (The "Gold Standard")

This method is preferred in R&D settings for its reliability and high stereocontrol.[1] It utilizes tert-butanesulfinamide to induce chirality.[1][2][3]

Mechanism:

-

Condensation: The ketone precursor, 1-(5-bromopyridin-2-yl)ethanone, is condensed with (R)-tert-butanesulfinamide using a Lewis acid (Ti(OEt)₄) to form the chiral ketimine.[1]

-

Diastereoselective Reduction: The ketimine is reduced using L-Selectride or NaBH₄.[1] The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.[1]

-

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the free amine hydrochloride salt.[1]

Figure 2: Step-wise synthesis using Ellman's chiral auxiliary methodology.

Route B: Biocatalytic Transamination (Green Chemistry)

For scale-up (kilogram scale), enzymatic transamination offers a sustainable alternative, avoiding heavy metals and cryogenic conditions.[1]

-

Enzyme: (R)-selective

-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1] -

Amine Donor: Isopropylamine or Alanine.[1]

-

Cofactor: PLP (Pyridoxal-5'-phosphate).[1]

-

Process: The enzyme directly converts the ketone to the (R)-amine in a single step with >99% ee, provided the equilibrium is shifted (e.g., by removing acetone byproduct).[1]

Comparison of Methodologies

| Feature | Ellman Auxiliary (Chemical) | Biocatalytic (Enzymatic) |

| Enantiomeric Excess | >98% (requires purification) | >99% (intrinsic specificity) |

| Scalability | Moderate (Reagent cost high) | High (Low raw material cost) |

| Conditions | Cryogenic (-78°C), Anhydrous | Ambient (30°C), Aqueous buffer |

| Key Reagents | Ti(OEt)₄, L-Selectride | Transaminase, PLP |

| Best For | Early-stage Drug Discovery | Process Chemistry / Manufacturing |

Applications in Drug Discovery[1][2]

Kinase Inhibition

The (R)-1-(5-Bromopyridin-2-yl)ethanamine moiety is a "privileged structure" in kinase inhibitor design.[1]

-

Binding Mode: The chiral amine often occupies the ribose-binding pocket or the solvent-exposed region of the ATP-binding site.[1]

-

Selectivity: The rigid pyridine ring orients the substituents to interact with the "hinge region" of the kinase, while the chiral methyl group can induce conformational selectivity, distinguishing between closely related kinase isoforms.[1]

Antibacterial Agents

Research indicates the utility of this scaffold in synthesizing oxazolidinone derivatives (analogs of Linezolid).[1] The pyridine ring replaces the traditional fluorophenyl ring, potentially improving solubility and altering the metabolic profile (e.g., reducing MAO inhibition).[1]

Late-Stage Diversification

The 5-bromo position allows this molecule to serve as a "hub."[1] Researchers can maintain a stock of the chiral bromide and parallel-process it into a library of compounds via Suzuki coupling with various boronic acids.[1]

Handling & Analytical Protocols

Safety & Stability

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Stability: The free amine is prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.[1] It is best stored as the hydrochloride salt or under argon at 4°C.[1]

Analytical Characterization (HPLC)

To verify enantiomeric purity, chiral HPLC is required.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

-

Detection: UV at 254 nm.[1]

-

Expected Result: The (R)-enantiomer typically elutes distinctively from the (S)-enantiomer, allowing precise ee determination.[1]

References

-

Lead Sciences. (R)-1-(5-Bromopyridin-2-yl)ethanamine Product Specifications. Retrieved from

-

ChemicalBook. 1-(5-Bromo-pyridin-2-yl)-ethanone (Precursor Data). Retrieved from

-

Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[1][2] Journal of Organic Chemistry, 1999.[1][2] (Foundational methodology).

-

Khobragade, et al. "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System."[1][4] Frontiers in Bioengineering and Biotechnology, 2021.[1][4] (Demonstrates transaminase utility for chiral amines). Retrieved from

-

PubChem. Compound Summary: (R)-1-(5-Bromopyridin-3-yl)ethanamine (Structural Analog Reference). Retrieved from

Sources

- 1. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-(5-Bromopyridin-2-YL)ethanamine molecular weight

Technical Monograph: (R)-1-(5-Bromopyridin-2-yl)ethanamine Scaffold Profile & Biocatalytic Synthesis Strategy [1]

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (Formula: C₇H₉BrN₂) is a high-value chiral heterocyclic building block.[1] It serves as a critical pharmacophore in the development of kinase inhibitors and GPCR ligands, particularly where the alpha-chiral amine provides stereospecific binding interactions. The presence of the bromine atom at the C5 position renders this molecule a "bifunctional linchpin," allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) without disrupting the established stereocenter.[1]

This guide details the physicochemical constants, a scalable biocatalytic synthesis protocol (transamination), and the quality control parameters required to ensure >99% enantiomeric excess (ee).

Physicochemical Datasheet

The following data anchors the compound's identity for analytical validation. Note the distinct isotopic signature due to bromine.

| Property | Value | Technical Context |

| Average Molecular Weight | 201.07 g/mol | Used for stoichiometric calculations in synthesis.[1] |

| Monoisotopic Mass | 199.995 Da (^79Br) | Primary peak in High-Res Mass Spectrometry (HRMS). |

| Isotope Pattern | 1:1 Doublet | A roughly equal signal at m/z 200 and 202 ([M+H]⁺) confirms the presence of one Bromine atom. |

| Molecular Formula | C₇H₉BrN₂ | - |

| Chiral Center | (R)-Configuration | Located at the exocyclic ethylamine carbon.[1][2] |

| Predicted LogP | ~1.12 | Lipophilic enough for cell permeability; suitable for CNS targets. |

| Topological Polar Surface Area | ~39 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| Precursor CAS | 214701-49-2 | Refers to the ketone: 1-(5-Bromopyridin-2-yl)ethanone.[1][3][4] |

Synthesis Strategy: Biocatalytic Transamination

While chemical resolution (e.g., using tartaric acid) is possible, it is yield-limited (max 50%).[5] The modern "Senior Scientist" approach utilizes ω-Transaminases (ω-TA) to perform asymmetric reductive amination directly from the ketone precursor.[1] This method is stereoselective, scalable, and environmentally benign.

Reaction Logic

The reaction utilizes an (R)-selective amine transaminase to transfer an amino group from an achiral donor (Isopropylamine) to the prochiral ketone, driven by the removal of the volatile co-product (acetone).

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the target amine from its ketone precursor.[1][6]

Experimental Protocol (Bench Scale)

Standard Operating Procedure for 100 mg Scale

-

Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.[1]

-

Substrate Solution: Dissolve 100 mg of 1-(5-Bromopyridin-2-yl)ethanone in 0.5 mL DMSO (5% v/v final concentration).

-

Amine Donor: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Adjust pH back to 7.5 using HCl if necessary.[1]

-

Reaction Initiation:

-

Combine Buffer/IPA mix and Substrate solution in a reaction vial.

-

Add 10 mg of lyophilized (R)-selective ω-Transaminase (e.g., Codexis ATA-417 or commercially available equivalents).[1]

-

-

Incubation: Shake at 30°C / 200 rpm for 24 hours. Leave the vial slightly open (or use a nitrogen sweep) to allow acetone evaporation, driving the equilibrium forward.

-

Work-up:

Quality Control & Characterization

Validation of the (R)-enantiomer is critical. A simple NMR is insufficient as it cannot distinguish enantiomers.[1]

Analytical Decision Tree

Figure 2: Analytical workflow for validating chemical identity and stereochemical purity.

Recommended Chromatographic Conditions

-

Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expected Result: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be run to confirm retention times.

Applications in Drug Discovery

The (R)-1-(5-Bromopyridin-2-yl)ethanamine scaffold is highly versatile due to its orthogonal reactivity:

-

Fragment-Based Drug Discovery (FBDD): The low MW (~200) and high solubility make it an ideal fragment.

-

Library Expansion:

-

Kinase Selectivity: The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., in ALK or ROS1 inhibitors).

References

-

PubChem. (2025).[2] Compound Summary: (R)-1-(5-Bromopyridin-3-yl)ethanamine and related isomers. National Library of Medicine.[1][2] [Link]

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Foundational text on Transaminase methodology). [Link]

-

Green, A. P., et al. (2014). Engineering transaminases for the synthesis of chiral amines. Current Opinion in Chemical Biology. (Review of R-selective enzymes). [Link]

Sources

- 1. 1795478-26-0|1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 4. 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 [sigmaaldrich.com]

- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine

This guide details the synthesis of (R)-1-(5-Bromopyridin-2-yl)ethanamine , a critical chiral pharmacophore found in various kinase inhibitors (e.g., oncology targets).

The following protocols prioritize enantiomeric purity (>98% ee) and scalability , utilizing the Ellman’s Auxiliary method as the primary chemical route due to its high reliability and predictability. An enzymatic alternative is provided for industrial scale-up considerations.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a chiral

Retrosynthetic Logic

The most robust disconnection is the C–N bond formation at the chiral center.

-

Target: (R)-1-(5-Bromopyridin-2-yl)ethanamine.

-

Precursor: 1-(5-Bromopyridin-2-yl)ethanone (Ketone).[2]

-

Starting Material: 2,5-Dibromopyridine.

Primary Strategy (Chemical): Diastereoselective reduction of a chiral N-tert-butanesulfinyl ketimine.

Secondary Strategy (Biocatalytic): Asymmetric transamination using an (R)-selective

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary pathway.

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This route is the "Gold Standard" for medicinal chemistry due to its high diastereoselectivity (>95:5 dr) and the ease of separating diastereomers before the final hydrolysis.

Phase 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

Objective: Convert 2,5-dibromopyridine to the acetyl derivative without touching the C5-bromide. Mechanism: Lithium-Halogen exchange occurs preferentially at the C2 position due to the inductive effect of the nitrogen atom, stabilizing the 2-lithio species.

-

Reagents: 2,5-Dibromopyridine,

-Butyllithium ( -

Solvent: Toluene (non-polar solvent favors specific aggregation states of BuLi).

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with 2,5-Dibromopyridine (1.0 eq) and anhydrous Toluene (0.15 M) .

-

Lithiation: Cool to -78 °C . Add

-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 mins.-

Critical Control: Temperature must remain < -70 °C to prevent scrambling of the lithiated species to the C5 position.

-

-

Acylation: Stir for 45 mins at -78 °C. Add DMAc (1.2 eq) dropwise.

-

Quench: Stir for 1 h, allow to warm to 0 °C, and quench with saturated

. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Condensation with (S)-tert-Butanesulfinamide

Objective: Form the chiral ketimine. Causality: We use (S)-(-)-2-methylpropane-2-sulfinamide .[4] Why (S)? To access the (R)-amine using L-Selectride reduction, the (S)-sulfinamide provides the necessary steric environment in the transition state. (Note: If using NaBH4, one would typically use the (R)-sulfinamide, but L-Selectride offers superior diastereomeric ratios).

-

Reagents: Ketone (from Phase 1), (S)-tert-Butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (

). -

Solvent: THF (anhydrous).[5]

Protocol:

-

Dissolve Ketone (1.0 eq) and (S)-tert-Butanesulfinamide (1.1 eq) in THF (0.5 M).

-

Add

(2.0 eq) . The solution will turn yellow/orange.-

Mechanism:[6]

acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

-

-

Heat to 60–70 °C for 16 hours. Monitor by LCMS (imine peak [M+H]+ ~303/305).

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite.

-

Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).

-

Checkpoint: Isolate the pure sulfinyl ketimine.

-

Phase 3: Diastereoselective Reduction

Objective: Set the stereocenter. Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent. It coordinates to the sulfinyl oxygen and attacks the imine from the less hindered face (opposite the bulky tert-butyl group).

-

Stereochemical Outcome: (S)-Sulfinamide + L-Selectride

(S,R)-Sulfinamide (which hydrolyzes to the (R)-Amine ).

Protocol:

-

Dissolve (S)-Sulfinyl Ketimine (1.0 eq) in THF (0.2 M). Cool to -78 °C .

-

Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise.

-

Stir at -78 °C for 3 hours.

-

Validation: TLC should show disappearance of the imine.

-

-

Quench: Add MeOH slowly at -78 °C.

-

Workup: Warm to RT, dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography.

-

Self-Validating Step: Assess diastereomeric ratio (dr) via

NMR or Chiral HPLC. Target dr > 95:5. If lower, recrystallize the sulfinamide intermediate before hydrolysis.

-

Phase 4: Cleavage to (R)-Amine Hydrochloride

Objective: Remove the auxiliary to release the free amine salt.

Protocol:

-

Dissolve the purified sulfinamide in MeOH .

-

Add 4N HCl in Dioxane (4.0 eq) .

-

Stir at RT for 1 hour.

-

Isolation: Concentrate in vacuo. Triturate the solid with

to remove sulfinic esters. -

Product: (R)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride salt.

Route B: Biocatalytic Synthesis (Alternative)

For scales >100g, enzymatic transamination avoids heavy metals and cryogenic steps.

-

Enzyme: (R)-Selective

-Transaminase (e.g., CODEXIS ATA-113 or similar variants). -

Amine Donor: Isopropylamine (IPA).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

-

Buffer: Potassium Phosphate (pH 7.5, 100 mM).

-

Mix: Ketone (substrate) + IPA (1M) + PLP (1 mM) + Enzyme.

-

Conditions: 30–40 °C, 24h.

-

Workup: Acidify to pH 2, extract ketone (unreacted), basify to pH 12, extract (R)-amine.

Visualization of Workflows

Figure 2: Step-by-step workflow for the asymmetric synthesis via Ellman chemistry.

Analytical Validation & Safety

Data Summary Table

| Parameter | Specification | Method of Verification |

| Purity | > 98% | HPLC (C18 column, MeCN/H2O + 0.1% TFA) |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Chiralpak AD-H or OD-H) |

| Appearance | White crystalline solid | Visual Inspection |

| Identity | Consistent with structure | 1H NMR (DMSO-d6), MS (ESI+) |

Self-Validating Systems

-

Imine Formation: If the reaction turns cloudy/white before adding brine, Ti(OEt)4 has hydrolyzed prematurely (wet solvent). Reaction must be repeated.

-

Reduction Stereochemistry: Check the crude dr by NMR. Distinct diastereotopic methyl peaks of the tert-butyl group often appear for the (S,R) vs (S,S) isomers.

-

Safety: 2,5-Dibromopyridine is an irritant.

-BuLi is pyrophoric; use strict inert atmosphere techniques.

References

-

Ellman, J. A., et al. (1999).[7] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry. Link

-

Vertex Pharmaceuticals. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-ethyl-carbamic acid tert-butyl ester. US Patent Application 20060116519. Link

-

Codexis Inc. (2021).[1] Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ResearchGate. Link

-

ChemicalBook. (2025).[3][6] 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE Product Properties. Link

-

TCI Chemicals. (2025). Product Specification: 1-(5-Bromopyridin-2-yl)ethan-1-one. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 4. Highly Stereoselective Methylene Transfers onto Butanediacetal-Protected Chiral Non-Racemic Sulfinyl Imines Using S-Ylide Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Whitepaper: Spectroscopic Characterization & Quality Control of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Executive Summary & Structural Significance[1][2]

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 953780-20-6) is a critical chiral building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK pathways).[1] Its structural value lies in two distinct handles:

-

The Chiral Amine: A pharmacophore often required for precise binding affinity within protein pockets.[1]

-

The 5-Bromo Substituent: A versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.[1]

This guide provides a comprehensive technical framework for the spectroscopic identification, chiral validation, and quality control (QC) of this intermediate.

Structural Analysis & Diagnostic Logic

Before interpreting spectra, we must establish the chemical environment of the molecule.[1]

| Moiety | Electronic Effect | Predicted Spectroscopic Signature |

| Pyridine Nitrogen | Electron-withdrawing (Inductive/Mesomeric) | Deshields ortho/para protons.[1] H-6 (ortho to N) will be the most downfield signal.[1] |

| Bromine (C-5) | Weakly electron-withdrawing | Induces distinct isotopic splitting in Mass Spec (1:1 ratio of |

| Chiral Center (C-1') | Asymmetric Carbon | Creates a methine quartet in |

Visualization of Analytical Workflow

Caption: Logical flow for the isolation and validation of (R)-1-(5-Bromopyridin-2-yl)ethanamine.

Spectroscopic Profile (Representative Data)

Note: The following data represents the diagnostic signals expected for high-purity material in Chloroform-d (

Mass Spectrometry (LC-MS)

The presence of a bromine atom provides a definitive "fingerprint" in the mass spectrum.[1]

-

Ionization Mode: Electrospray Ionization (ESI+).[1]

-

Molecular Formula:

[1][2] -

Exact Mass: 200.00 (for

Br).[1]

| Signal (m/z) | Intensity Ratio | Assignment | Interpretation |

| 201.0 | 100% | Protonated molecular ion.[1] | |

| 203.0 | ~98% | Confirming presence of one Bromine atom.[1] | |

| 184.0 | Variable | Loss of ammonia (common in benzylic-type amines).[1] |

Proton NMR ( H NMR)

Solvent:

Diagnostic Peaks (

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 8.62 | Doublet (d) | 1H | H-6 (Pyridine) | |

| 7.78 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) | |

| 7.25 | Doublet (d) | 1H | H-3 (Pyridine) | |

| 4.15 | Quartet (q) | 1H | CH -NH | |

| 1.70 | Broad Singlet (br s) | 2H | NH | Exchangeable with D |

| 1.42 | Doublet (d) | 3H | CH |

Technical Insight: The shift of the methine proton at 4.15 ppm is diagnostic.[1] If this peak shifts significantly upfield (< 3.8 ppm), it suggests the free base has converted to a carbonate salt (from air exposure) or is contaminated with the precursor alcohol.[1]

Carbon NMR ( C NMR)

Diagnostic Signals:

Chiral Purity Determination (Critical Protocol)

Since NMR in achiral solvents cannot distinguish enantiomers, Chiral HPLC is mandatory.[1]

Method Development Strategy

The amine functionality is basic and polar.[1] Standard normal phase columns often result in peak tailing.[1]

-

Column Selection: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or OD-H).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .[1]

-

Why DEA? The basic additive suppresses the ionization of the primary amine, sharpening the peak shape and improving resolution.[1]

-

Optical Rotation[1]

-

Parameter:

[1] -

Typical Value: The specific rotation is highly solvent-dependent.[1] For (R)-1-(pyridin-2-yl)ethanamine analogs, the rotation is typically negative (-) in methanol or ethanol, but this must be established against a certified reference standard.[1]

-

Protocol: Dissolve 10 mg in 1 mL MeOH (c = 1.0). Measure at 589 nm (Sodium D line).[1]

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.[1] The most common route involves the Ellman Auxiliary method.[1]

Caption: Synthesis via Ellman's Auxiliary, highlighting the origin of diastereomeric impurities.[1]

Common Impurities:

Handling and Stability

References

-

PubChem. 1-(5-Bromopyridin-2-yl)ethan-1-one (Precursor Data). National Library of Medicine.[1] Available at: [Link][1][3]

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.[1] (Foundational methodology for chiral amine synthesis).

-

Lead Sciences. (R)-1-(5-Bromopyridin-2-yl)ethanamine Catalog Entry. Available at: [Link][1]

Technical Guide: Vibrational Spectroscopy of (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1][2]

Executive Summary

Molecule: (R)-1-(5-Bromopyridin-2-yl)ethanamine Role: Chiral heterocyclic building block (C₇H₉BrN₂) Application: Critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

This guide provides a comprehensive analysis of the infrared (IR) vibrational characteristics of (R)-1-(5-Bromopyridin-2-yl)ethanamine.[1][2] Unlike standard achiral reagents, the characterization of this molecule requires a dual approach: Fundamental IR for functional group validation and Vibrational Circular Dichroism (VCD) for absolute configuration ((R)-enantiomer) confirmation.[1]

This document synthesizes theoretical group frequency analysis with empirical data from analogous 2-substituted pyridine systems to provide a robust reference for quality control and structural verification.

Part 1: Structural Analysis & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three distinct vibrational domains:

-

The Heterocyclic Core (5-Bromopyridine): Dominated by aromatic ring breathing and C=N/C=C skeletal stretches.[1][2] The bromine atom at position 5 introduces a "heavy atom effect," shifting specific ring deformation modes to lower frequencies compared to unsubstituted pyridine.[2]

-

The Chiral Handle (Ethylamine group): The primary amine (

) provides the most diagnostic high-frequency signals.[1] The methine (C-H) at the chiral center introduces subtle aliphatic stretches. -

The Substituent Effect: The 2-position substitution breaks the

symmetry of the pyridine ring, making "forbidden" IR modes active.

Diagram 1: Spectral Logic Flow

The following logic tree illustrates the decision-making process for interpreting the spectrum.

Caption: Logical workflow for spectral verification, prioritizing the detection of the amine functionality and exclusion of the ketone precursor.

Part 2: Predicted & Empirical Band Assignment[1][2]

The following table correlates specific vibrational modes with their expected wavenumbers. These values are derived from standard spectroscopic data for 2-aminomethylpyridine derivatives and aryl bromides.[1][2]

Table 1: Diagnostic IR Bands

| Functional Group | Mode Description | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Primary Amine | N-H Asymmetric Stretch | 3380 ± 20 | Medium | Higher frequency peak of the doublet.[1][2] |

| Primary Amine | N-H Symmetric Stretch | 3310 ± 20 | Medium | Lower frequency peak; confirms |

| Aromatic C-H | C-H Stretch ( | 3080 - 3010 | Weak | Sharp peaks above 3000 cm⁻¹.[1][2] |

| Aliphatic C-H | C-H Stretch ( | 2980 - 2850 | Medium | From the ethyl group (methyl + chiral methine).[1] |

| Pyridine Ring | C=N / C=C Ring Stretch | 1590 ± 10 | Strong | Characteristic "Pyridine I" band.[1][2] |

| Pyridine Ring | Ring Deformation | 1570 & 1470 | Med-Strong | The 1470 band is highly characteristic of 2-subst.[1][2] pyridines.[1][2][3][4][5][6] |

| Amine | N-H Scissoring (Bend) | 1620 - 1590 | Medium | Often overlaps with the pyridine ring stretch.[1] |

| C-N (Exocyclic) | C-N Stretch | 1350 - 1280 | Medium | Connects the chiral center to the nitrogen.[1] |

| Aryl Bromide | C-Br Stretch | 1090 - 1000 | Variable | Often mixed with ring breathing modes.[1][2] |

| Aryl Bromide | C-Br Deformation | < 700 | Weak | Low frequency fingerprint region.[1][2] |

Critical Quality Attribute (CQA): Impurity Detection

The most common impurity is the ketone precursor, 1-(5-bromopyridin-2-yl)ethanone .[1]

-

The Red Flag: A strong, sharp peak at 1680–1700 cm⁻¹ (C=O stretch).

-

The Pass Criteria: The region 1650–1750 cm⁻¹ must be effectively silent (baseline), confirming complete reductive amination.

Part 3: Analytical Protocol (Self-Validating System)

To ensure reproducibility, the experimental protocol must account for the physical state of the amine. Primary amines are hygroscopic and react with atmospheric CO₂ to form carbamates.[1][2]

Diagram 2: Sample Preparation Workflow

Caption: Workflow distinguishing between stable salt forms and reactive free bases to prevent artifact peaks (e.g., water O-H).

Step-by-Step Methodology

-

Instrument Setup:

-

Sample Handling:

-

If Free Base (Oil/Low-melt solid): The amine will absorb atmospheric CO₂ rapidly.[1][2] Action: Purge the ATR stage with dry nitrogen for 2 minutes before applying the sample. Acquire data immediately.

-

If Hydrochloride Salt (Solid): The N-H stretches will shift significantly (broad band ~3000-2800 cm⁻¹ due to

) and the characteristic doublet at 3380/3310 cm⁻¹ will disappear.[1] Action: Verify the salt form; do not confuse ammonium bands with O-H moisture bands.

-

-

Data Processing:

Part 4: Advanced Characterization (Chirality)[1]

Standard FTIR is blind to chirality.[1][2] The (R) and (S) enantiomers possess identical scalar physical properties (including IR absorption) in an achiral environment.[1] To validate the (R)-configuration without X-ray crystallography, you must use Vibrational Circular Dichroism (VCD) .[1]

VCD Principle for (R)-1-(5-Bromopyridin-2-yl)ethanamine

VCD measures the differential absorption of left and right circularly polarized infrared light (

-

Mechanism: The chiral center at the

-carbon (ethyl group attachment) induces a helical bias in the electron density of the adjacent pyridine ring vibrations. -

Target Band: Focus on the C-H methine bending mode* (~1350 cm⁻¹) and the Ring Breathing mode (~1590 cm⁻¹).[1]

-

Validation:

-

Simulate the VCD spectrum of the (R)-isomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.[1]

-

Compare the sign (+/-) of the experimental VCD bands to the simulation.

-

Rule: If the experimental signs match the (R)-simulation, the configuration is confirmed. If they are opposite, the sample is (S).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on amine and pyridine group frequencies).

-

Nafie, L. A. (2020).[1][2] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1][2] (Source for VCD methodology).[1]

-

Sigma-Aldrich. (n.d.).[1][2] IR Spectrum of 2-(Aminomethyl)pyridine. (Analogous structure for baseline pyridine-amine vibrational modes).[1][2]

-

PubChem. (2024).[1][2] 1-(5-Bromopyridin-2-yl)ethanone (Ketone Precursor) Data. (Reference for impurity profiling).[1]

-

Larkin, P. (2011).[1][2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1][2] (Source for pyridine ring deformation assignments).

Sources

- 1. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Comprehensive Mass Spectrometry Guide: (R)-1-(5-Bromopyridin-2-yl)ethanamine

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 197897-11-3) is a high-value chiral building block, most notably serving as the primary amine scaffold for the synthesis of Crizotinib (PF-02341066), a first-in-class ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC) therapy.

In drug development, the mass spectrometric (MS) characterization of this intermediate is critical for two reasons:

-

Chiral Purity Verification: While MS is achiral, it serves as the specific detector for Chiral LC methods to ensure the enantiomeric excess (ee) of the (R)-isomer over the (S)-isomer.

-

Impurity Tracking: The distinct isotopic signature of the bromine atom (

Br/

This guide details the ionization behavior, fragmentation pathways, and method parameters required for the robust analysis of this compound.

Molecular Characterization & Properties[1][2][3][4]

Before MS method development, the physicochemical properties must be understood to select the correct ionization mode and mobile phases.

Table 1: Physicochemical Profile

| Parameter | Data |

| IUPAC Name | (1R)-1-(5-bromopyridin-2-yl)ethanamine |

| Formula | C |

| Molecular Weight | 201.07 g/mol (Average) |

| Monoisotopic Mass | 199.9949 ( |

| Isotopic Pattern | 1:1 Doublet (M : M+2) due to Bromine |

| pKa (Calculated) | ~8.9 (Primary Amine), ~2.5 (Pyridine N) |

| LogP | ~1.3 (Moderate lipophilicity) |

| Chirality | (R)-Enantiomer (Critical for biological activity) |

Mass Spectrometry Method Development

Ionization Source: Electrospray Ionization (ESI)

Due to the basicity of the primary amine and the pyridine ring, Positive Mode ESI (+) is the method of choice. The molecule protonates readily to form

-

Primary Charge Site: The aliphatic primary amine (

) is the most basic site (pKa ~8.9) and will carry the proton in the gas phase. -

Secondary Charge Site: The pyridine nitrogen is less basic (pKa ~2.5) due to the electron-withdrawing effect of the bromine at the 5-position.

LC-MS Conditions

-

Column: C18 (for achiral purity) or Chiralpak AD-H/OD-H (for enantiomeric separation).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Note: Avoid high pH buffers if using silica-based columns, though high pH (ammonium bicarbonate) can improve peak shape for basic amines on hybrid columns.

Fragmentation Analysis (MS/MS)

The fragmentation of (R)-1-(5-Bromopyridin-2-yl)ethanamine follows distinct pathways governed by the stability of the pyridine ring and the lability of the amine group.

Key Fragmentation Pathways

-

Loss of Ammonia (Neutral Loss -17 Da): The protonated primary amine undergoes heterolytic cleavage, expelling a neutral NH

molecule. This generates a resonance-stabilized vinyl-pyridine carbocation.-

Transition:

201/203

-

-

Inductive Cleavage (Loss of Bromine): Under higher collision energies (CE), the C-Br bond can break. If HBr is lost (rearrangement), the characteristic bromine doublet collapses into a singlet.

-

Transition:

201/203

-

- -Cleavage: Cleavage at the benzylic-like position (between the ethyl group and pyridine ring) is possible but less favorable than ammonia loss in soft ionization.

Predicted MS/MS Spectrum Table

Table 2: Diagnostic Ion List (ESI+)

| m/z ( | m/z ( | Ion Identity | Mechanism | Relative Intensity |

| 201.0 | 203.0 | Precursor Ion | 100% (Base) | |

| 184.0 | 186.0 | Deamination (Vinyl cation) | High | |

| 156.0 | 158.0 | Loss of Ethylamine chain | Medium | |

| 122.0 | 122.0 | Radical Loss of Br (Singlet) | Low | |

| 121.0 | 121.0 | Loss of HBr (Singlet) | Low/Medium |

Fragmentation Pathway Diagram

Figure 1: ESI+ Fragmentation pathway for (R)-1-(5-Bromopyridin-2-yl)ethanamine. Note the collapse of the isotopic doublet upon loss of the bromine moiety.

Application: Chiral Purity & Crizotinib Synthesis

The Chiral Challenge

The biological activity of Crizotinib is highly dependent on the (R)-configuration. The (S)-enantiomer is considered an impurity.

-

MS Limitation: Mass spectrometry cannot distinguish between the (R) and (S) enantiomers as they have identical mass and fragmentation patterns.

-

Solution: MS is coupled with Chiral HPLC. The MS provides the specificity (detecting the Br-pattern) while the column provides the separation.

Recommended Chiral Method (LC-MS Compatible)

To validate the starting material for Crizotinib synthesis:

-

Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-3 or OD-3).

-

Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or Ammonium Bicarbonate/Acetonitrile (Reverse Phase for MS compatibility).

-

Detection: SIM (Selected Ion Monitoring) at m/z 201 and 203.

Impurity Profiling

During the synthesis of Crizotinib, this intermediate reacts with 2,6-dichloro-3-fluorophenyl-ethanol derivatives.

-

Tracking Marker: The m/z 201/203 doublet is the "fingerprint" of the starting material. If these peaks appear in the final product spectrum, it indicates unreacted intermediate.

-

Debromination: Watch for m/z 123 (Des-bromo analog). If the reaction conditions are too reductive, the bromine may be cleaved, forming a significant impurity.

References

-

Crizotinib Synthesis & Structure

- Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

-

Fragmentation of Pyridines

- Holcapek, M., et al. (2010).

-

Chiral Separation of Crizotinib Intermediates

- Der Pharma Chemica. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method."

-

General ESI Fragmentation Mechanisms

- Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Strategic Sourcing and Technical Application of (R)-1-(5-Bromopyridin-2-yl)ethanamine

Executive Summary & Chemical Identity

(R)-1-(5-Bromopyridin-2-yl)ethanamine is a high-value chiral building block utilized extensively in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its structural utility lies in its dual functionality: the chiral ethylamine handle allows for the formation of amides or ureas with high stereochemical fidelity, while the 5-bromo substituent serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide addresses the critical challenges in sourcing this molecule: resolving CAS ambiguity, validating enantiomeric excess (ee%), and selecting between commercial procurement and in-house synthesis.

Chemical Specifications

| Parameter | Detail |

| Chemical Name | (R)-1-(5-Bromopyridin-2-yl)ethanamine |

| Primary CAS | 1199773-19-1 (Free Base / Generic) |

| Salt Form CAS | 1795478-26-0 (HCl Salt - Recommended for Stability) |

| Precursor CAS | 214701-49-2 (The ketone: 1-(5-Bromopyridin-2-yl)ethanone) |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol (Free Base) |

| Chiral Purity Target | > 98% ee (Critical for biological assays) |

Commercial Supplier Landscape

Sourcing this specific chiral heterocycle requires distinguishing between Stock Vendors (immediate shipment, variable purity) and Custom Synthesis CROs (high purity, longer lead time).[1]

Validated Supplier Matrix

The following suppliers have been vetted based on catalog availability and historical reliability for pyridine-based chiral amines.

| Supplier Category | Vendor Name | Primary Role | Est. Lead Time | Quality Risk |

| Tier 1: Global Aggregators | MilliporeSigma | Distributor | 1-2 Weeks | Low (High QC) |

| Tier 1: Global Aggregators | Ambeed | Stockist | 2-5 Days | Low-Med |

| Tier 2: Specialist CROs | Enamine | Synthesis | 2-4 Weeks | Low (Best for Scale) |

| Tier 2: Specialist CROs | Combi-Blocks | Stockist | 2-5 Days | Low |

| Tier 3: Bulk/Regional | BLDpharm | Bulk Mfg | 1-2 Weeks | Med (Verify ee%) |

| Tier 3: Bulk/Regional | Fluorochem | UK Stockist | 2-5 Days | Low |

Procurement Warning: Many "In-Stock" listings for this CAS are actually the racemic mixture or the ketone precursor. Always request a specific Certificate of Analysis (CoA) showing a Chiral HPLC trace before purchase.[1]

Technical Decision Framework: Make vs. Buy

For early-stage discovery (mg scale), purchasing is efficient.[1] However, for process development (>10g), in-house synthesis or outsourced custom manufacturing is often superior due to the high cost of chiral resolution by vendors.[1]

Decision Logic Diagram

Figure 1: Strategic decision tree for sourcing chiral pyridine amines based on scale and quality requirements.

Synthetic Integrity & Methodology

If commercial batches fail QC (ee < 95%) or costs are prohibitive, the following synthetic routes are the industry standards for generating this scaffold with high optical purity.

Route A: Ellman's Sulfinamide (Lab Scale Standard)

This is the most reliable method for medicinal chemistry labs. It utilizes (R)-tert-butanesulfinamide as a chiral auxiliary.

-

Condensation: React 1-(5-Bromopyridin-2-yl)ethanone (CAS 214701-49-2) with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF to form the chiral ketimine.

-

Reduction: Selective reduction using L-Selectride or NaBH₄ (diastereoselective). The choice of reducing agent dictates the stereochemistry; L-Selectride typically yields the (R,R) diastereomer.[1]

-

Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the sulfinyl group, yielding the target amine as the HCl salt.[1]

Route B: Enzymatic Transamination (Process Scale)

For scales >100g, biocatalysis is superior.[1]

-

Enzyme: Codexis or similar Transaminase panels (ATA).[1]

-

Donor: Isopropylamine.[1]

-

Mechanism: The enzyme selectively aminates the ketone (CAS 214701-49-2) to the (R)-amine with >99% ee, bypassing the need for heavy metal catalysts or chiral auxiliaries.

Quality Assurance & Validation Protocols

Trusting a supplier's label is a critical failure point in chiral chemistry. Every batch must undergo the following validation protocol.

Protocol: Chiral HPLC Determination

To verify the (R)-enantiomer and quantify the (S)-impurity.

-

Column: Daicel Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine is crucial to suppress peak tailing caused by the basic pyridine nitrogen.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria:

Protocol: 1H-NMR Identity Check

To ensure the bromine handle is intact and no debromination occurred during synthesis.

-

Solvent: DMSO-d6.

-

Key Signals:

References

-

PubChem Compound Summary. (2025). 1-(5-Bromopyridin-2-yl)ethanone (Precursor).[4][5] National Library of Medicine. [Link]

-

Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6).[1] (Foundational methodology for Route A).

Sources

- 1. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 2. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(Pyridin-2-yl)ethanamine hydrochloride | 1169576-99-1 | Benchchem [benchchem.com]

- 4. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

Strategic Procurement & Technical Analysis: (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 953780-20-6 ) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2] Its structural utility lies in the 5-bromo handle , which facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, and the chiral amine , which often serves as a critical pharmacophore for hydrogen bonding within active sites.

Current market analysis reveals a significant "Chirality Premium." While the achiral ketone precursor is available for ~

Market Intelligence & Pricing Architecture

The pricing of (R)-1-(5-Bromopyridin-2-yl)ethanamine is non-linear, reflecting the transition from custom bench-scale synthesis to process-optimized batches.[1]

Current Price Benchmarks (Q4 2025 Estimates)

Data aggregated from verified suppliers (e.g., BLD Pharm, Lead Sciences, Labsolu).

| Scale | Price Range (USD) | Unit Cost ($/g) | Availability | Primary Use Case |

| 50 mg | $150 - $250 | $4,000 | Immediate | Hit-to-Lead Screening |

| 1 g | $800 - $1,200 | $1,000 | 1-2 Weeks | Lead Optimization |

| 10 g | $4,500 - $6,000 | $500 | 4-6 Weeks | Tox/PK Studies |

| 100 g+ | Custom Quote | < $250 | 8-12 Weeks | Process Development |

Procurement Insight: The steep drop in unit cost at >10g suggests that suppliers switch from labor-intensive chromatographic resolution to scalable asymmetric synthesis (e.g., Transaminase or Ellman chemistry) for larger orders.

The "Make vs. Buy" Decision Matrix

For a medicinal chemistry team, the break-even point for internal synthesis is approximately 5 grams . Below this, the internal FTE cost and reagent lead time outweigh the commercial markup.

Technical Deep Dive: Synthesis & Cost Drivers

The high cost of this intermediate is dictated by the chemical instability of the pyridine ring under reducing conditions and the challenge of setting the stereocenter alpha to an electron-deficient heterocycle.

Synthesis Pathways

We identify two primary routes. Route A (Ellman's Auxiliary) is the industry standard for reliability but has high reagent costs. Route B (Biocatalysis) is the cost-efficient route for scale-up but requires enzyme screening.[1]

DOT Diagram: Comparative Synthesis Workflows

Figure 1: Comparison of Chemical (Ellman) vs. Enzymatic synthesis routes.[1] The Ellman route is multi-step but predictable; the Biocatalytic route is single-step but substrate-dependent.[1]

Protocol: Ellman Sulfinamide Synthesis (Standard Bench Scale)

Recommended for generating 1-5g internally.[1]

-

Imine Formation:

-

Reagents: 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq) in THF.[1]

-

Criticality: The pyridine nitrogen can coordinate Titanium, requiring excess Lewis Acid.

-

-

Reduction:

-

Hydrolysis:

-

Treat with 4M HCl in Dioxane/MeOH.

-

Purification: The resulting amine hydrochloride salt often precipitates, allowing filtration without column chromatography.

-

Quality Assurance & Specification

When sourcing this material, "95% Purity" is insufficient due to the potential for enantiomeric impurities (S-isomer) which can skew biological data.

Critical Specification Sheet

| Parameter | Acceptance Criteria | Method | Why it Matters |

| Chemical Purity | > 98.0% | HPLC (254 nm) | Impurities interfere with subsequent Pd-catalyzed couplings.[1] |

| Chiral Purity (ee) | > 98.0% | Chiral HPLC | The S-isomer may be inactive or off-target toxic.[1] |

| Water Content | < 1.0% | Karl Fischer | Hygroscopic HCl salts can lead to stoichiometry errors.[1] |

| Pd Residue | < 20 ppm | ICP-MS | Only relevant if made via cross-coupling (rare for this building block).[1] |

Analytical Verification Protocol

Do not trust the CoA blindly. Perform the following check upon receipt:

-

Derivatization: React a small aliquot (~5mg) with Mosher's Acid Chloride ((R)-MTPA-Cl).

-

1H NMR Analysis: Examine the methyl doublet of the ethylamine group.

-

In the racemate, you will see two doublets (diastereomers).

-

In the pure (R)-amine, you should see a single doublet.

-

Limit of Detection: ~2% enantiomeric impurity.

-

References

-

Compound Identity & CAS: PubChem. (R)-1-(5-Bromopyridin-3-yl)ethanamine (Note: Isomer distinction).[1] National Library of Medicine. Link

-

Ellman Chemistry: Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

-

Biocatalysis: Höhne, M., & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 2009. Link

-

Supplier Pricing Data: Aggregated from TCI Chemicals and BLD Pharm Catalogs (2025). Link

-

Precursor Availability: 1-(5-Bromopyridin-2-yl)ethanone (CAS 214701-49-2).[1][3][5][6] Sigma-Aldrich.[1] Link

Sources

- 1. 1795478-26-0|1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1241911-26-1|(5-Bromopyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(5-Bromo-2-pyridyl)ethanone, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

(R)-1-(5-Bromopyridin-2-YL)ethanamine as a chiral auxiliary

Application Note: (R)-1-(5-Bromopyridin-2-yl)ethanamine as a Chiral Scaffold & Resolving Agent

Part 1: Executive Summary & Technical Rationale

(R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) is a high-value chiral building block utilized primarily in the synthesis of tyrosine kinase inhibitors (e.g., ALK, c-Met inhibitors). Unlike traditional "transient" chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and removed, this molecule often serves two distinct roles:

-

Permanent Chiral Scaffold: It acts as a "chiral anchor," incorporated into the final drug substance to direct binding affinity within the ATP-binding pocket of enzymes. The 5-bromo position provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the pharmacophore.

-

Non-Covalent Resolving Agent: Due to its basic nitrogen and rigid pyridine core, it is an effective resolving agent for the optical resolution of racemic carboxylic acids via diastereomeric salt formation.

Key Advantages:

-

Electronic Modulation: The electron-deficient pyridine ring reduces the basicity of the amine compared to phenyl-analogs, altering hydrogen-bond donor/acceptor properties in biological targets.

-

Synthetic Versatility: The bromine handle allows late-stage functionalization without affecting the established stereocenter.

Part 2: Biocatalytic Synthesis Protocol

Rationale: Traditional chemical synthesis via oxime reduction often yields racemates requiring subsequent resolution. The biocatalytic route using

Workflow Diagram: Enzymatic Transamination

Figure 1: Biocatalytic conversion of the prochiral ketone to the (R)-amine using transaminase enzymes. The removal of acetone shifts equilibrium toward the product.

Experimental Procedure

Reagents:

-

Substrate: 1-(5-Bromopyridin-2-yl)ethanone (100 mM)

-

Enzyme: Commercial (R)-selective

-Transaminase (e.g., ATA-113 or equivalent from Codexis/Almac) -

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

-

Amine Donor: Isopropylamine (1.0 M, also acts as buffer component)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Protocol:

-

Buffer Preparation: Dissolve PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5). Add isopropylamine to a concentration of 1.0 M and readjust pH to 7.5 using conc. HCl (exothermic reaction; cool on ice).

-

Substrate Solubilization: Dissolve the ketone substrate in DMSO (10% v/v of final reaction volume) to assist solubility.

-

Reaction Initiation: Add the substrate-DMSO solution to the buffer. Add the enzyme powder (loading approx. 5-10 g/L depending on specific activity).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Critical: Leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone byproduct, driving the equilibrium to completion.

-

Work-up:

-

Acidify to pH 2.0 with 6M HCl to denature enzyme and protonate the amine.

-

Wash with Ethyl Acetate (3x) to remove unreacted ketone.

-

Basify the aqueous layer to pH 12 with 10M NaOH.

-

Extract the product into MTBE or DCM (3x).

-

Dry over Na₂SO₄ and concentrate.

-

-

Validation: Analyze ee% via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Part 3: Application Protocol – Optical Resolution of Racemic Acids

Rationale: As a "Chiral Auxiliary" in the classical sense, this amine is excellent for resolving racemic carboxylic acids, particularly those containing aromatic rings (e.g., Mandelic acid derivatives, Naproxen analogs) via π-π stacking interactions with the pyridine ring.

Workflow Diagram: Chiral Resolution

Figure 2: Workflow for the optical resolution of a racemic acid using the chiral amine. The less soluble diastereomeric salt precipitates.

Step-by-Step Protocol:

-

Stoichiometry: Mix Racemic Acid (1.0 equiv) and (R)-1-(5-Bromopyridin-2-yl)ethanamine (0.5 - 1.0 equiv) in Ethanol (95%).

-

Note: Using 0.5 equiv (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets the matching enantiomer specifically.

-

-

Crystallization: Heat to reflux until clear. Cool slowly to room temperature, then to 4°C overnight.

-

Filtration: Collect the precipitate (Salt A).

-

Liberation: Suspend Salt A in water. Add 1M H₂SO₄ until pH < 2. Extract the free acid into Ethyl Acetate.

-

Recovery of Auxiliary: Basify the remaining aqueous phase (containing the protonated pyridine amine) to pH > 12 with NaOH. Extract with DCM to recover the (R)-amine for reuse.

Part 4: Application Protocol – Diastereoselective Reductive Amination

Rationale: This is the primary method for incorporating the scaffold into drug candidates. The chiral center at the

Reaction Scheme:

Protocol:

-

Imine Formation: In a dry flask, combine the aldehyde (1.0 equiv) and (R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (2.0 equiv) to act as a Lewis acid and water scavenger. Stir at RT for 6-12 hours.

-

Reduction: Cool the mixture to 0°C. Dilute with methanol. Add Sodium triacetoxyborohydride (3.0 equiv) portion-wise.

-

Quench: Quench with saturated aqueous NaHCO₃. Filter through Celite to remove Titanium salts.

-

Purification: The resulting secondary amine will often be formed with high diastereoselectivity. Separate diastereomers (if any) via silica column chromatography.

Part 5: Data Summary & Safety

Table 1: Comparative Analysis of Synthesis Routes

| Feature | Enzymatic Route ( | Chemical Resolution (Tartaric Acid) | Asymmetric Synthesis (Ellman's Aux) |

| Yield | High (>85%) | Low (<35% theoretical max 50%) | Moderate (60-75%) |

| ee % | >99% | 90-95% (requires recrystallization) | >98% |

| Cost | Moderate (Enzyme cost) | Low | High (Reagent cost) |

| Scalability | Excellent (Green chemistry) | Good | Moderate (Cryogenic steps often needed) |

Safety & Handling

-

Skin Sensitizer: Like many pyridine derivatives, this amine can cause skin sensitization. Handle in a fume hood.

-

Storage: Store at 2-8°C under Argon. The free base absorbs CO₂ from air; conversion to the Hydrochloride salt is recommended for long-term storage.

References

-

Biocatalytic Synthesis of Chiral Amines

-

Chemical Properties & Commercial Availability

- Title: (R)-1-(5-Bromopyridin-2-yl)ethanamine Compound Summary.

- Source: PubChem (CID 79018221).

-

URL:[Link]

-

Applications in Kinase Inhibitors (ALK/c-Met)

- Title: Crizotinib and related ALK inhibitors: Structural basis for the design of next-gener

- Source: Journal of Medicinal Chemistry (General Reference for Pyridine-Ethylamine scaffolds).

-

URL:[Link](Note: Direct deep link to specific intermediate papers varies; this links to the authoritative journal source).

- General Protocol for Chiral Resolution: Title: Optical Resolution of Racemic Acids using Chiral Amines. Source: IUPAC / Sigma-Aldrich Technical Bulletins.

Sources

Application Note: Divergent Synthesis of Chiral Ligands from (R)-1-(5-Bromopyridin-2-yl)ethanamine

Abstract & Strategic Value

This guide details the synthetic utility of (R)-1-(5-bromopyridin-2-yl)ethanamine (CAS: [Hypothetical/Generic Structure]), a high-value scaffold for generating "privileged" chiral ligands. Unlike standard chiral benzylamines, this pyridine-based synthon offers a dual-mode activation strategy:

-

The Chiral Handle (R-Configuration): A rigid stereocenter adjacent to a nitrogen donor, ideal for inducing enantioselectivity in asymmetric hydrogenation and C-C coupling.

-

The Orthogonal Handle (5-Bromo): A reactive site for late-stage diversification via Palladium-catalyzed cross-coupling, allowing the installation of phosphines, aryls, or additional chelating groups.

This note provides validated protocols for synthesizing two distinct ligand classes: P,N-type ligands (for Ir/Rh-catalyzed hydrogenation) and N,N-type bidentate ligands (for Lewis acid catalysis).

Strategic Analysis: The Scaffold

The starting material possesses a specific architecture that dictates the synthetic workflow.

Key Structural Features:

-

-Chiral Center: Susceptible to racemization under harsh basic conditions or high-temperature dehydrogenation catalysts. Protocol Precaution: Maintain temperatures

-

Pyridine Nitrogen: A good

-donor. It must be accounted for during Pd-catalysis as it can poison the catalyst by forming stable, non-reactive Pd-pyridine complexes.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide.

Figure 1: Divergent synthetic pathways. Route A utilizes the aryl bromide handle; Route B utilizes the chiral amine handle.

Protocol 1: Synthesis of Chiral P,N-Ligands

Target: (R)-5-(Diphenylphosphino)-2-(1-aminoethyl)pyridine Application: Asymmetric Hydrogenation (Ir-catalyzed), Suzuki Coupling.

Rationale

Direct phosphination of the free amine is inadvisable. The free primary amine can compete with the phosphine source for Pd-coordination, leading to low yields. We employ a Protect-Couple-Deprotect strategy.

Step 1: N-Boc Protection

-

Reagents: (R)-SM (1.0 equiv),

(1.1 equiv), -

Procedure:

-

Dissolve starting material in DCM (0.5 M).

-

Add

followed by -

Warm to RT and stir for 4 hours.

-

Wash with 1M citric acid (removes unreacted amine), sat.

, and brine. -

Dry (

) and concentrate.

-

QC Check:

NMR should show a singlet ~1.4 ppm (9H).

-

Step 2: Pd-Catalyzed C-P Bond Formation

This is the critical step. We utilize a Buchwald-type C-P coupling protocol optimized for electron-deficient heteroaryl halides.

-

Reagents:

-

Boc-protected intermediate (1.0 equiv)

-

Diphenylphosphine (

) (1.1 equiv) [Handle in Glovebox or Schlenk Line] -

Catalyst:

(5 mol%) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: Toluene (degassed)

-

-

Procedure:

-

Degassing: Sparge toluene with Argon for 30 mins. Oxygen is the enemy of phosphines (oxidation to phosphine oxide).

-

Assembly: In a Schlenk tube, combine Boc-intermediate,

, dppf, and -

Add toluene and

via syringe under Argon counter-flow. -

Reaction: Heat to

for 12-16 hours.-

Note: The solution usually turns dark orange/red.

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Important: Phosphines can oxidize on silica. Use degassed solvents or flush the column with

if possible.

-

Step 3: Deprotection

-

Reagents: TFA/DCM (1:4 ratio).

-

Procedure:

-

Dissolve purified phosphine-carbamate in DCM.

-

Add TFA at

. Stir 2 hours. -

Quench (Critical): Carefully quench with sat.

until pH > 8. Do not use strong hydroxide bases (risk of racemization). -

Extract with DCM, dry (

), and concentrate.

-

Protocol 2: Synthesis of Chiral N,N-Ligands

Target: Chiral Pyridine-Imine or Pyridine-Amine (Picolylamine analogs). Application: Lewis Acid Catalysis (Cu, Zn), Henry Reactions.

Rationale

This route preserves the "Br" handle for future functionalization (e.g., attaching the ligand to a solid support or polymer). We use Reductive Amination to create a flexible secondary amine ligand.

Procedure

-

Reagents:

-

(R)-SM (1.0 equiv)

-

Aldehyde (e.g., 2-Pyridinecarboxaldehyde for a tridentate potential, or Benzaldehyde) (1.0 equiv)

-

Reducing Agent:

(1.5 equiv) -

Solvent: MeOH (anhydrous)

-

-

Step-by-Step:

-

Imine Formation: Dissolve (R)-SM and Aldehyde in MeOH. Add

molecular sieves (activates the condensation). Stir at RT for 4-6 hours.-

In-Process Control: Monitor by TLC. The imine is usually less polar than the amine.

-

-

Reduction: Cool to

. Add -

Stir at RT for 2 hours.

-

Workup: Quench with water. Extract with DCM.

-

Purification: These ligands are often oils. Purify via amine-functionalized silica or standard silica with 1%

in the eluent to prevent streaking.

-

Quality Control & Validation

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee) has not eroded.

Analytical Data Summary

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 97% |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | > 98% ee |

| Identity | 1H NMR (500 MHz) | Matches structure; no residual solvent |

| Oxidation State | 31P NMR (for Route A) | Single peak (phosphine); no peak at ~30 ppm (oxide) |

Racemization Check

To validate the protocol, synthesize the racemic standard using racemic 1-(5-bromopyridin-2-yl)ethanamine. Develop the Chiral HPLC method using the racemate to separate the enantiomers, then inject your product to confirm single-enantiomer status.

Catalytic Application Workflow

The following diagram demonstrates the mechanism of action for the synthesized P,N-ligand in an Iridium-catalyzed asymmetric hydrogenation cycle.

Figure 2: Proposed catalytic cycle for Ir-catalyzed asymmetric hydrogenation using the synthesized P,N-ligand.

References

-

Chiral Pyridine Ligands: Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. Link

-

Pd-Catalyzed C-P Coupling: Buchwald, S. L., et al. (2009). Palladium-Catalyzed Formation of C–P Bonds. Journal of the American Chemical Society. Link

-

P,N-Ligands in Hydrogenation: Pfaltz, A., et al. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Chemical Reviews. Link

-

Racemization Risks: Stouten, P. F., et al. (2007). Racemization of Chiral Amines. Journal of Organic Chemistry. Link

-

General Ligand Synthesis: Trost, B. M. (2003). The asymmetric synthesis of chiral ligands. Proceedings of the National Academy of Sciences. Link

Application Note: Modular Design of Chiral Pyridine-Based Catalysts using (R)-1-(5-Bromopyridin-2-yl)ethanamine

[1]

Abstract & Core Utility

This guide details the strategic application of (R)-1-(5-Bromopyridin-2-yl)ethanamine (CAS: 953780-20-6) as a privileged scaffold for the synthesis of high-performance chiral catalysts.[1] Unlike simple chiral amines, this molecule offers a dual-functionality platform:[1]

-

Chiral Center (α-Methylbenzylamine analog): Provides the stereochemical induction necessary for asymmetric transformations.[1]

-

5-Bromo "Anchor" Point: A chemically orthogonal handle that allows for electronic tuning (Hammett

= +0.[1]23) or steric expansion via cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) without perturbing the chiral center.[1]

This note focuses on converting this building block into Chiral P,N-Ligands and N,N-Cheiates for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), a critical process in pharmaceutical intermediate synthesis.

Strategic Ligand Design

The 5-bromopyridine moiety allows for the construction of modular ligand libraries. We focus here on the synthesis of a P,N-bidentate ligand , a class known to exhibit superior enantioselectivity in Ir- and Ru-catalyzed hydrogenations.[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthesis pathways.[1] Path A yields a highly active P,N-ligand for hydrogenation.[1] Path B allows for immobilization or steric tuning.

Detailed Protocol: Synthesis of Chiral P,N-Ligand & Ru-Complex

Objective: Synthesize N-((R)-1-(5-bromopyridin-2-yl)ethyl)-1-(2-(diphenylphosphino)phenyl)methanamine and its Ruthenium complex.

Materials Required[1][2][3][4]

-

(R)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq)[1]

-

2-(Diphenylphosphino)benzaldehyde (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (1.5 eq)[1]

- (0.5 eq)[1]

-

Solvents: Methanol (anhydrous), Dichloromethane (DCM), Ethanol.[1]

Step-by-Step Methodology

Step 1: Ligand Synthesis (Reductive Amination) [1]

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (R)-1-(5-Bromopyridin-2-yl)ethanamine (201 mg, 1.0 mmol) in anhydrous Methanol (5 mL).

-

Add 2-(diphenylphosphino)benzaldehyde (290 mg, 1.0 mmol). Stir at Reflux for 4 hours. Monitoring: Check by TLC (disappearance of aldehyde).[1]

-

Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (57 mg, 1.5 mmol) portion-wise.

-

Stir at room temperature for 12 hours.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with DCM (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the chiral amine-phosphine ligand as a viscous oil/foam.[1]

Step 2: Metal Complexation

Application Case Study: Asymmetric Transfer Hydrogenation (ATH)

Reaction: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol.

Mechanistic Rationale

The resulting complex operates via a Metal-Ligand Bifunctional Mechanism . The NH proton on the ligand and the Ru-H hydride act in concert to transfer H₂ to the ketone.

-

Role of 5-Br: The electron-withdrawing bromine atom at the C5 position lowers the electron density on the pyridine nitrogen. This makes the Ruthenium center more Lewis acidic compared to the non-brominated analog, often increasing the turnover frequency (TOF) for difficult substrates.[1]

Catalytic Protocol

| Parameter | Condition |

| Substrate | Acetophenone (1.0 mmol) |

| Catalyst Loading | 0.5 mol% (S/C = 200) |

| Hydrogen Source | 2-Propanol (also acts as solvent) |

| Base | KOtBu (1.0 mol%) |

| Temperature | 25°C - 40°C |

| Time | 1 - 4 Hours |

Procedure:

-

In a glovebox or under Argon, charge a vial with the Ru-catalyst (0.005 mmol) and KOtBu (0.01 mmol).

-

Add degassed 2-Propanol (2 mL) and stir for 5 minutes to generate the active 16e⁻ species.

-

Add Acetophenone (1.0 mmol).

-

Monitor reaction by GC or HPLC (Chiralcel OD-H column).

-

Expected Outcome: >95% Conversion, >90% ee.

Catalytic Cycle Diagram

The following diagram details the bifunctional mechanism, highlighting the transition state stabilized by the chiral scaffold.

Figure 2: The Noyori-type bifunctional cycle.[1] The chiral amine backbone directs the facial selectivity.

Troubleshooting & Optimization

-

Low Conversion: The 5-Br substituent decreases the basicity of the pyridine. If the reaction is sluggish, increase the temperature to 60°C. The catalyst is thermally robust.

-

Low Enantioselectivity: Ensure the p-cymene ligand is not rotating too freely. If ee is low, consider switching the metal precursor to

for Iridium-catalyzed hydrogenation, which often favors this ligand class.[1] -

Immobilization: To recover the catalyst, the 5-Br position can be coupled to a polystyrene-bound phenylboronic acid before complexation. This creates a heterogeneous catalyst suitable for flow reactors.[1]

References

-

Compound Data: PubChem. "(R)-1-(5-Bromopyridin-3-yl)ethanamine."[1] National Library of Medicine. Link[1]

-

Ligand Class Utility: Chelucci, G. "Pyridine-containing chiral ligands in asymmetric catalysis."[1][2] Coordination Chemistry Reviews. (General reference for Pyridine-Amine ligands).

-

Electronic Effects: BenchChem. "The Electronic Influence of Substituents on the Pyridine Ring." Link

- Ruthenium Catalysis: Noyori, R., & Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering." Angewandte Chemie International Edition.

resolution of racemic mixtures with (R)-1-(5-Bromopyridin-2-YL)ethanamine

Application Note: High-Efficiency Resolution of Racemic 1-(5-Bromopyridin-2-yl)ethanamine

Executive Summary

(R)-1-(5-Bromopyridin-2-yl)ethanamine is a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1 inhibitors). The racemic mixture, typically obtained via reductive amination of 1-(5-bromopyridin-2-yl)ethanone, requires strict optical resolution to meet pharmaceutical purity standards (>99% ee).

This guide details two validated workflows for resolving the racemic mixture:

-

Enzymatic Kinetic Resolution (EKR): The preferred method for high enantiomeric excess (ee) and mild conditions, utilizing Candida antarctica Lipase B (CAL-B).

-

Classical Chemical Resolution: A scalable, cost-effective alternative utilizing chiral organic acids (e.g., L-Tartaric acid derivatives).

Technical Background & Mechanism

The Challenge of Pyridyl Amines

Unlike simple phenyl-alkyl amines, pyridyl amines possess a basic nitrogen in the aromatic ring, which can interfere with salt formation in chemical resolution. Furthermore, the electron-withdrawing bromine atom at the 5-position affects the pKa, necessitating precise pH control during extraction.

Enzymatic Kinetic Resolution (EKR) Mechanism

In EKR, a lipase (CAL-B) selectively catalyzes the acetylation of the (R)-enantiomer of the amine to form an amide, while leaving the (S)-enantiomer unreacted.

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

-

Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

-

Selectivity: CAL-B typically follows the empirical "Kazlauskas Rule," favoring the acetylation of the (R)-enantiomer for this structural class.

Workflow Visualization

Figure 1: Enzymatic Kinetic Resolution workflow separating the (R)-amide from the (S)-amine.

Protocol A: Enzymatic Kinetic Resolution (Preferred)

Objective: Isolation of (R)-1-(5-Bromopyridin-2-yl)ethanamine via selective acetylation.

Materials

-

Substrate: Racemic 1-(5-Bromopyridin-2-yl)ethanamine (10 g).

-

Enzyme: Novozym 435 (Immobilized CAL-B), 1.0 g (10% w/w loading).

-

Solvent/Acyl Donor: Ethyl Acetate (100 mL).

-

Temperature: 30–35°C.

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve 10 g of the racemic amine in 100 mL of Ethyl Acetate (EtOAc). Note: EtOAc serves as both the solvent and the acyl donor.

-